Home > Products > Screening Compounds P31277 > (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE -

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Catalog Number: EVT-4757531
CAS Number:
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one, N2-[(3,5-dimethyl-1H-pyrazol- -1-yl)methyl]hydrazone

  • Compound Description: This compound serves as a ligand in the synthesis of Cu(II), Co(II), and Ni(II) complexes. [] These complexes exhibit enhanced antimicrobial activity compared to the free ligand. []
  • Relevance: This compound shares the core structure of a 1,5-dimethyl-1H-pyrazole ring with the target compound, 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one. The presence of the hydrazone moiety linked to the pyrazole ring in this compound differentiates it from the target compound. []

5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile

  • Compound Description: This compound acts as an N-hetorocyclic ligand in the synthesis of transition metal complexes. [] These complexes demonstrated notable antimicrobial, antimycobacterial, and cytotoxic activities. []
  • Relevance: This compound shares the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl substructure with the target compound, 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one. [] The diazenyl linker and the dihydropyridine ring system differentiate this compound from the target. []

2-Halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides (Halogen = Br, Cl)

  • Compound Description: This category encompasses two antipyrine derivatives, specifically 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. [] These compounds are isostructural and their crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds and π-interactions. []
  • Relevance: These compounds share the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core structure with 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one. [] The benzamide substituent and the halogen atom on the benzene ring differentiate these compounds from the target compound. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

  • Compound Description: This compound is a potent and selective inhibitor of the enzyme ELOVL6, which is involved in fatty acid elongation. [] It exhibits more than 30-fold greater selectivity for ELOVL6 over other ELOVL family members. [] In mice studies, this compound effectively reduced the elongation index of fatty acids in the liver. []
  • Relevance: This compound contains the 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl substructure, which is similar to the target compound 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one. [] The presence of the tetrahydro-1H-indole-2,4-dione moiety and the trifluoromethyl group differentiates this compound from the target compound. []

Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

  • Compound Description: The crystal structure of this compound has been reported. []

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor currently under investigation as a potential cancer treatment. [] It exhibits preferential binding to the activated kinase conformation. [] This compound demonstrates complete tumor growth inhibition in a subcutaneous tumor xenograft model amplified with c-Met. []

1,5-Dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro -1H-pyrazol-4-yl-idene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound is a Schiff base derived from 4-aminoantipyrine. [] It serves as a precursor for synthesizing Co(II), Ni(II), Mn(II), and Cu(II) complexes. [] These complexes are being investigated for their antibacterial properties. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 represents a third-generation irreversible inhibitor of EGFR T790M mutants. [] It exhibits high potency and specificity towards T790M-containing double mutant EGFRs, minimal intrinsic chemical reactivity of its electrophilic warhead, significantly reduced proteome reactivity compared to earlier irreversible EGFR inhibitors, and minimal activity against wild-type EGFR. []

6-[(E)-(1, 5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1H-indole-2,3-dione

  • Compound Description: This ligand is used for the spectrophotometric determination of tin (IV) in solder and brass. [] It forms a colored complex with Sn(IV) with a 2:1 metal-ligand stoichiometry. []

2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

  • Compound Description: The crystal structure of this compound shows it forms dimers via N—H⋯O and C—H⋯O hydrogen bonds. [] The pyrrolidine ring in the molecule exhibits positional disorder. []
  • Relevance: This compound shares the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core structure with 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one. [] The pyrrolidine-1-carbodithioate substituent linked through an amino group differentiates this compound from the target compound. []

Trans-4-[(5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyra-zol-4-yl)methyleneamino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one

  • Compound Description: This compound was synthesized and its crystal structure determined by single-crystal X-ray diffraction analysis. []
  • Compound Description: This category includes three antipyrine derivatives with varying aryl substituents at the 2-position of the acetamide group. [] These compounds exhibit different crystal structures and hydrogen bonding patterns depending on the aryl substituent. []
  • Relevance: This group of compounds shares the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core structure with 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one. [] The presence of the acetamide linker and the aryl substituent on the acetamide group differentiates these compounds from the target compound. []

4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This Schiff base compound is synthesized from 4-aminophenazone and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde. []

1,2-dihydro-2,3-dimethyl-1-phenyl-4H-pyrazolo[4,3-e][1,2,4]triazin-5(6H)-one

  • Compound Description: This compound was synthesized via microwave irradiation in an eco-friendly approach. []

4-(2-(3,5- dimethyl-1H-pyrazol-4-yl)diazenyl)-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one

  • Compound Description: This compound was synthesized via microwave irradiation in an eco-friendly approach. []

(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one

  • Compound Description: This compound was synthesized in high yield via an aldol condensation reaction. []

4-((E)-{2-[N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carboximidoyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: This compound is a symmetric diimine derived from ortho-dibenzaldehyde. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. [] It exhibits nanomolar inhibition of MET kinase activity and significant inhibition of MET phosphorylation in mice. [] AMG 337 also demonstrates robust tumor growth inhibition in a MET-dependent mouse efficacy model. []
  • Compound Description: This compound acts as a dibasic hexadentate ligand, forming complexes with Cu(II), Ni(II), Co(II), Mn(II), Zn(II), and Fe(III). [] These metal complexes exhibited moderate to mild inhibitory effects against Bacillus subtilis, Escherichia coli, and Aspergillus niger, while the parent ligand was inactive. []
  • Relevance: This compound contains two units of the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl substructure, similar to the target compound, 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one. [] The presence of the succinohydrazide linker and the two methylene groups connecting it to the pyrazole rings differentiates it from the target compound. []

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

  • Compound Description: This heterocycle was synthesized via a reaction between 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. []

1-(4-methyl sulfonylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one

  • Compound Description: This chalcone derivative was synthesized by the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 4-methyl sulfonylphenyl acetophenone. [] Various derivatives of this compound were synthesized and screened for their antibacterial activities. []

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, each with different conformations. []

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1)

  • Compound Description: This co-crystal consists of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and naphthalene-2,3-diol in a 1:1 molar ratio. []
  • Relevance: This co-crystal includes the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide molecule, which shares the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core structure with the target compound, 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one. [] The naphthalene-2,3-diol component and the acetamide group differentiate it from the target compound. []
  • Compound Description: This complex was synthesized by reacting GdCl3·6H2O with 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione and NaOH. [] The complex forms a stable crystalline solvate with 1,4-dioxane. []

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide

  • Compound Description: The crystal structure of this compound shows a twisted conformation between the phenyl ring and the pyrazole ring. []

(E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

  • Compound Description: The crystal structure of this compound has been reported. []

[(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide (NT-0249)

  • Compound Description: NT-0249 is a potent and selective NLRP3 inflammasome inhibitor. [] It has shown promising results in preclinical models of inflammation, including a mouse model of cryopyrin-associated periodic syndrome (CAPS). []

Co(II) Chelate Of 1-(-5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-one

  • Compound Description: This cobalt(II) chelate is synthesized by reacting 1-(-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one with a cobalt (II) salt. [] Toxicological studies in rats revealed significant increases in AST, ALT, and ALP activities at various dose levels, indicating potential liver toxicity. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized through a three-step procedure and its structure was confirmed by single-crystal X-ray diffraction. [] It showed inhibitory potency against specific kinases harboring a cysteine in the hinge region. []

(E)-3-(3-(5-methyl-1-4-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one

  • Compound Description: The crystal structure of this compound has been reported. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor currently under investigation for its potential as a cancer treatment. [] It shows a 24-fold selectivity for Akt1 over Akt2 and exhibits low activity in inducing keratinocyte apoptosis. [] Hu7691 displays promising kinase selectivity and excellent anticancer cell proliferation potencies. []

Properties

Product Name

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

InChI

InChI=1S/C12H14N4O/c1-9-10(6-14-16(9)3)4-5-12(17)11-7-13-15(2)8-11/h4-8H,1-3H3/b5-4+

InChI Key

OBFHDGLLSLDLJD-SNAWJCMRSA-N

SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CN(N=C2)C

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CN(N=C2)C

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CN(N=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.